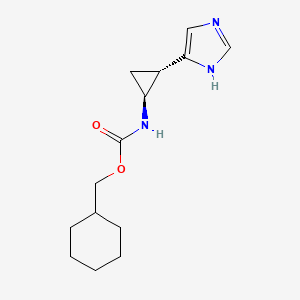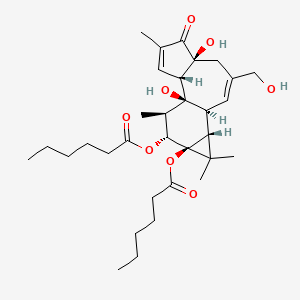![molecular formula C22H30INO4S B10770452 (Z)-7-[(1R,2S,3S,5S)-3-[(4-iodophenyl)sulfonylamino]-7,7-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B10770452.png)
(Z)-7-[(1R,2S,3S,5S)-3-[(4-iodophenyl)sulfonylamino]-7,7-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a high-affinity radiolabeled antagonist for platelet thromboxane A2/prostaglandin H2 receptors. The compound is characterized by its molecular formula C22H30INO4S and a molecular weight of 530.44.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [125I]SAP involves the iodination of a precursor compound, typically using iodine-125 as the radioactive isotope. The process includes the following steps:
Iodination: The precursor compound is reacted with iodine-125 in the presence of an oxidizing agent to introduce the radioactive iodine into the molecule.
Purification: The resulting product is purified using high-performance liquid chromatography (HPLC) to separate the desired radiolabeled compound from any impurities.
Industrial Production Methods
Industrial production of [125I]SAP follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the precursor compound are iodinated using iodine-125.
Automated Purification: Advanced HPLC systems are used to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
[125I]SAP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the iodine-125 isotope within the compound.
Substitution: The sulfonyl amino group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the iodine atom, while substitution reactions can introduce different functional groups into the molecule .
科学研究应用
[125I]SAP is widely used in various scientific research fields, including:
Chemistry: Used as a radiolabeled tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in binding studies to investigate interactions between proteins and other biomolecules.
Medicine: Utilized in diagnostic imaging and therapeutic applications, particularly in studying platelet aggregation and thromboxane receptor activity.
Industry: Applied in quality control processes to ensure the purity and consistency of pharmaceutical products.
作用机制
The mechanism of action of [125I]SAP involves its binding to thromboxane A2/prostaglandin H2 receptors on platelets. This binding inhibits the aggregation of platelets, thereby preventing clot formation. The molecular targets include the thromboxane A2 receptor, and the pathways involved are related to platelet activation and aggregation .
相似化合物的比较
Similar Compounds
[125I]-Thromboxane A2: Another radiolabeled compound used for studying thromboxane receptors.
[3S-[1alpha,2alpha,3beta-5alpha]]-7-[3-[[[4-(iodo-125I)phenyl]sulfonyl]amino]-6,6-dimethylbicyclo[3.1.1]hept-2-yl]-5Z-heptenoic acid: A structurally similar compound with similar applications.
Uniqueness
[125I]SAP is unique due to its high affinity and specificity for thromboxane A2/prostaglandin H2 receptors. This makes it particularly useful in detailed studies of platelet function and thromboxane receptor activity .
属性
分子式 |
C22H30INO4S |
|---|---|
分子量 |
529.4 g/mol |
IUPAC 名称 |
(Z)-7-[(1R,2S,3S,5S)-3-[(4-(125I)iodanylphenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H30INO4S/c1-22(2)15-13-19(22)18(7-5-3-4-6-8-21(25)26)20(14-15)24-29(27,28)17-11-9-16(23)10-12-17/h3,5,9-12,15,18-20,24H,4,6-8,13-14H2,1-2H3,(H,25,26)/b5-3-/t15-,18-,19+,20-/m0/s1/i23-2 |
InChI 键 |
SZNMERGTFJHNSM-NTVCQXSRSA-N |
手性 SMILES |
CC1([C@H]2C[C@@H]1[C@@H]([C@H](C2)NS(=O)(=O)C3=CC=C(C=C3)[125I])C/C=C\CCCC(=O)O)C |
规范 SMILES |
CC1(C2CC1C(C(C2)NS(=O)(=O)C3=CC=C(C=C3)I)CC=CCCCC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[(2S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B10770370.png)
![Sodium; 7-[3-(4-fluoro-phenyl)-5-isopropyl-2-phenyl-3H-imidazol-4-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B10770371.png)
![Spiro[piperidine-4,3'-[3H]pyrido[3,4-b]indole]-4'-carbonitrile, 7',8'-dichloro-1',2',4',9'-tetrahydro-9'-methyl-1'-oxo-](/img/structure/B10770377.png)
![5-[3-[(2S)-2-[(3R)-3-hydroxy-4-[3-(trifluoromethyl)phenyl]butyl]-5-oxopyrrolidin-1-yl]propyl]thiophene-2-carboxylate](/img/structure/B10770384.png)
![2-amino-N-[1-[1-[2-amino-3-[2,2-bis(piperidine-1-carbonyl)imidazol-4-yl]propanoyl]-2-formylpyrrolidin-2-yl]-3-methyl-1-oxopentan-2-yl]-3-naphthalen-2-ylpropanamide](/img/structure/B10770391.png)


![(3R)-6-[2-(4-fluorophenyl)-4-propan-2-ylquinolin-3-yl]oxy-3,5-dihydroxyhexanoic acid](/img/structure/B10770407.png)
![9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;dihydrochloride](/img/structure/B10770416.png)
![3-(3-acetylphenyl)-1-[3-[(2R,4S)-2-[(1S)-1-hydroxypropyl]-4-(phenylmethyl)piperidin-1-yl]propyl]urea](/img/structure/B10770433.png)
![[(1S,3R,4aR,7S,8S,8aS)-3-hydroxy-8-[2-[(4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B10770440.png)


![[4-(benzoylamino)phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-(phenoxy)propoxy]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10770447.png)